molecular formula C27H28N2O4S B14326133 1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate CAS No. 101001-39-2

1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate

Cat. No.: B14326133
CAS No.: 101001-39-2
M. Wt: 476.6 g/mol
InChI Key: JMIAPOHAZPPTSL-UHFFFAOYSA-N
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Description

1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl groups. The final step involves the formation of the pyrrole ring and the esterification to form the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in overall structure and properties.

    4-Methoxybenzeneboronic acid: Another compound with a methoxyphenyl group, used in different chemical reactions.

    p-Anisylboronic acid: Similar in having a methoxyphenyl group but with distinct chemical behavior.

Uniqueness

1-Methylpropyl 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-1H-pyrrole-1-acetate is unique due to its combination of a pyrrole ring, thiazole ring, and methoxyphenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

101001-39-2

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

butan-2-yl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

InChI

InChI=1S/C27H28N2O4S/c1-5-18(2)33-24(30)17-29-16-6-7-23(29)27-28-25(19-8-12-21(31-3)13-9-19)26(34-27)20-10-14-22(32-4)15-11-20/h6-16,18H,5,17H2,1-4H3

InChI Key

JMIAPOHAZPPTSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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